![molecular formula C8H10N2OS B14727831 N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline CAS No. 13066-26-7](/img/structure/B14727831.png)
N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline: is an organic compound that features a dimethylamino group attached to a phenyl ring, with an oxo-lambda~4~-sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaniline with sulfur-containing reagents under controlled conditions. For instance, the reaction of N,N-dimethylaniline with sulfur dichloride in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene group to a thiol group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development.
Industry: The compound is used in the production of dyes and pigments
Wirkmechanismus
The mechanism by which N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo-lambda~4~-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: A simpler analog without the oxo-lambda~4~-sulfanylidene group.
N,N-Dimethyl-4-aminobenzene: Similar structure but lacks the sulfur-containing group.
Uniqueness: N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline is unique due to the presence of the oxo-lambda~4~-sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
13066-26-7 |
|---|---|
Molekularformel |
C8H10N2OS |
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(sulfinylamino)aniline |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8-5-3-7(4-6-8)9-12-11/h3-6H,1-2H3 |
InChI-Schlüssel |
GBBKSKLYASMTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



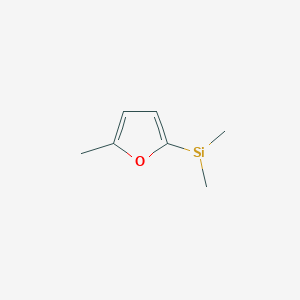
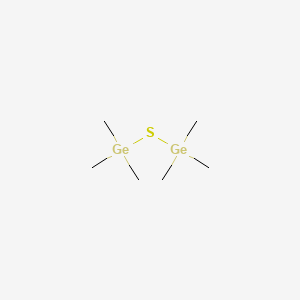


![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
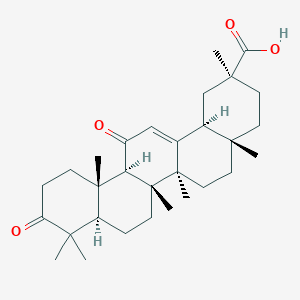
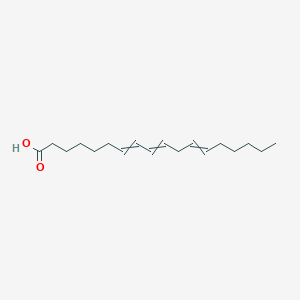
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
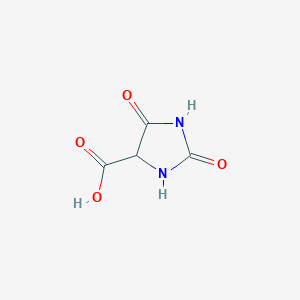
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)


